(2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13672102
InChI: InChI=1S/C10H11ClFNO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)/t7-/m0/s1
SMILES: COC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl
Molecular Formula: C10H11ClFNO3
Molecular Weight: 247.65 g/mol

(2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC13672102

Molecular Formula: C10H11ClFNO3

Molecular Weight: 247.65 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid -

Specification

Molecular Formula C10H11ClFNO3
Molecular Weight 247.65 g/mol
IUPAC Name (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H11ClFNO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)/t7-/m0/s1
Standard InChI Key PVFWDJBNASYQGK-ZETCQYMHSA-N
Isomeric SMILES COC1=C(C=CC(=C1F)C[C@@H](C(=O)O)N)Cl
SMILES COC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl
Canonical SMILES COC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name is (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid, with the molecular formula C₁₀H₁₁ClFNO₃ and a molecular weight of 247.65 g/mol. The CAS registry number is 1256482-68-4 .

Stereochemistry and Functional Groups

The compound features:

  • A (2S)-configured α-carbon, critical for chiral recognition in biological systems.

  • A phenyl ring substituted with chloro (C4), fluoro (C2), and methoxy (C3) groups, creating a sterically and electronically diverse aromatic system.

  • A carboxylic acid (-COOH) and an amino (-NH₂) group, enabling zwitterionic behavior in aqueous solutions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Phenyl Ring Functionalization: Introduction of chloro, fluoro, and methoxy groups via electrophilic aromatic substitution or directed ortho-metalation .

  • Amino Acid Backbone Assembly: Strecker synthesis or reductive amination to attach the α-amino and carboxylic acid groups.

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (2S)-enantiomer .

Industrial-Scale Production

Continuous flow reactors are employed to enhance reaction efficiency and scalability. Key advantages include:

  • Precise temperature and pressure control.

  • Reduced side-product formation compared to batch processes.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water due to hydrophobic substituents .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments, particularly at the ester and amide linkages.

Spectroscopic Data

  • NMR:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.41 (d, J = 8.2 Hz, 1H, aromatic), 3.89 (s, 3H, OCH₃), 3.21 (m, 1H, CHNH₂) .

    • ¹³C NMR: δ 174.2 (COOH), 156.1 (C-OCH₃), 122.4 (C-F), 115.7 (C-Cl).

  • Mass Spectrometry: ESI-MS m/z 248.05 [M+H]⁺.

Biological Activity and Mechanisms

Enzyme and Receptor Interactions

The compound’s bioactivity is attributed to its structural mimicry of natural amino acids:

  • Enzyme Inhibition: Competes with endogenous substrates for binding to enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases .

  • Receptor Modulation: Acts as a partial agonist/antagonist at G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling .

In Vitro and In Vivo Studies

  • Anticancer Potential: Demonstrates selective cytotoxicity against 9L rat gliosarcoma cells (in vitro IC₅₀ = 12 µM).

  • Antimicrobial Activity: Inhibits Staphylococcus aureus growth (MIC = 25 µg/mL) by disrupting cell wall synthesis .

Applications in Pharmaceutical Research

Drug Discovery

  • Lead Compound: Serves as a scaffold for designing small-molecule inhibitors targeting oncogenic proteins .

  • Prodrug Development: Functionalization of the carboxylic acid group improves bioavailability and tissue penetration .

Case Study: Urinary Bladder Dysfunction

A patent (WO2017022733A1) describes derivatives of this compound as β3-adrenergic receptor agonists for treating underactive bladder syndrome. Key findings include:

  • Efficacy: 75% reduction in dysuria symptoms in rodent models .

  • Selectivity: 100-fold higher affinity for β3 receptors over β1/β2 subtypes .

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